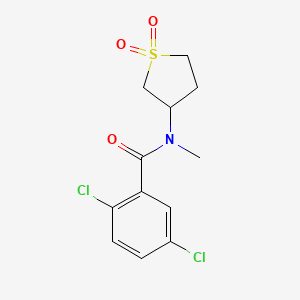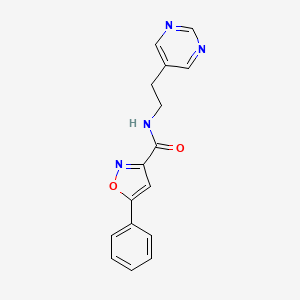
5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The structure of “5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide” includes this isoxazole ring, which is significant due to its wide spectrum of biological activities and therapeutic potential.Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies .Scientific Research Applications
Synthesis and Chemical Properties
- Miyashita, Iijima, Higashino, and Matsuda (1990) described the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to 5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide. These compounds were obtained through the reaction of similar aminopyrazoles with ethyl alcanoates (Miyashita, A., Iijima, C., Higashino, T., & Matsuda, H., 1990).
Biological Evaluation and Potential Applications 2. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines, closely related to the target compound, and evaluated them for anticancer and anti-5-lipoxygenase activities. These compounds showed promise in cytotoxic activities against certain cancer cell lines (Rahmouni, A., Souiei, S., Belkacem, M. A., Romdhane, A., Bouajila, J., & Ben Jannet, H., 2016).
Chemical Transformations and Derivatives 3. Desimoni, Grünanger, and Finzi (1967) investigated the synthesis of isoxazolo[5,4-d]pyrimidines, similar in structure to the compound of interest. Their work involved the reaction of phenyl-aminoisoxazole-carboxamide with acyl chlorides, leading to a variety of derivatives (Desimoni, G., Grünanger, P., & Finzi, P. V., 1967).
Enzymatic Activity and Potential Uses in Medicine 4. Abd and Awas (2008) prepared pyrazolopyrimidinyl keto-esters and studied their enzymatic activities. They found that these compounds significantly increased the reactivity of cellobiase, suggesting potential applications in enzymatic studies or medicine (Abd, M., & Awas, G., 2008).
Exploration of Novel Compounds and Their Applications 5. Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, and Jannet (2014) synthesized new isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These compounds could have potential applications in various fields, including medicinal chemistry and material science (Rahmouni, A., Romdhane, A., Ben Said, A., Guérineau, V., Touboul, D., & Jannet, H., 2014).
Future Directions
properties
IUPAC Name |
5-phenyl-N-(2-pyrimidin-5-ylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(19-7-6-12-9-17-11-18-10-12)14-8-15(22-20-14)13-4-2-1-3-5-13/h1-5,8-11H,6-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTWVSYJFQNUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


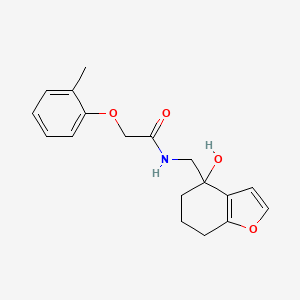
![N-benzyl-N-(cyanomethyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2686832.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2686834.png)
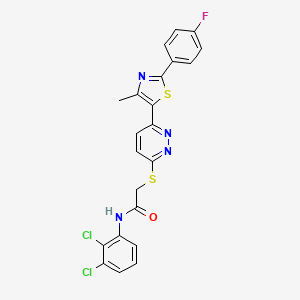
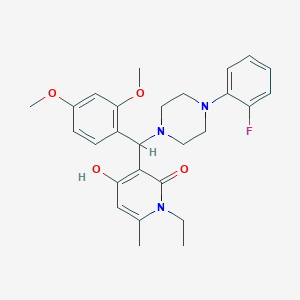

![2-methyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile](/img/no-structure.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2686845.png)
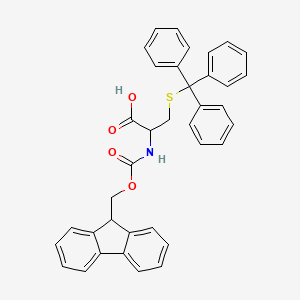
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2686849.png)
